

The Pyrimidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one
Cat. No.:	B178853

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidinone scaffold is a cornerstone of heterocyclic chemistry and a highly privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the discovery and development of a multitude of clinically successful drugs across a wide range of therapeutic areas. This in-depth technical guide provides a comprehensive overview of pyrimidinone derivatives for researchers and drug development professionals. We will delve into the core synthetic methodologies, explore the diverse mechanisms of action, analyze structure-activity relationships, and provide detailed experimental protocols to empower the next generation of pyrimidinone-based drug discovery.

Introduction: The Enduring Importance of the Pyrimidinone Nucleus

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.^{[1][2]} This inherent biological relevance has made pyrimidine and its derivatives, particularly pyrimidinones, a fertile ground for the development of therapeutic agents. The pyrimidinone core, characterized by a pyrimidine ring bearing one or more carbonyl groups, offers a unique combination of features that make it an attractive scaffold for drug design:

- **Hydrogen Bonding Capabilities:** The nitrogen atoms and carbonyl groups of the pyrimidinone ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
- **Synthetic Versatility:** The pyrimidinone core can be readily synthesized and functionalized through a variety of established chemical reactions, allowing for the creation of large and diverse compound libraries for screening.
- **Bioisosteric Replacement:** The pyrimidine ring can serve as a bioisostere for other aromatic systems, such as the phenyl group, enabling the modulation of physicochemical properties and the improvement of

pharmacokinetic profiles.^[3]

These favorable characteristics have led to the successful development of pyrimidinone-based drugs in numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.^{[1][4][5]} This guide will provide a detailed exploration of the key aspects of pyrimidinone chemistry and pharmacology, offering practical insights and protocols for researchers in the field.

Synthetic Strategies for Accessing the Pyrimidinone Core

The construction of the pyrimidinone scaffold can be achieved through several robust and versatile synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Biginelli Reaction: A Classic Multicomponent Approach to Dihydropyrimidinones

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot, three-component condensation reaction that provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).^{[6][7][8]} This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β -ketoester (such as ethyl acetoacetate), and urea or thiourea.^{[5][7][9]}

Reaction Mechanism:

The reaction mechanism is believed to proceed through the initial formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enolate of the β -ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.^[6]

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Materials: Benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), ethanol (20 mL), and concentrated hydrochloric acid (0.5 mL).
- Procedure:
 - In a 100 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and urea in ethanol.
 - Add the concentrated hydrochloric acid catalyst to the mixture.
 - Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
 - Collect the solid product by vacuum filtration and wash with cold ethanol.

- Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Synthesis of 2-Thiouracil Derivatives

2-Thiouracil derivatives, where the C2 carbonyl group of uracil is replaced by a thiocarbonyl, are another important class of pyrimidinones with a broad spectrum of biological activities.[\[10\]](#)[\[11\]](#) These compounds can be synthesized through a condensation reaction involving thiourea.

Experimental Protocol: Synthesis of 6-methyl-2-thiouracil

- Materials: Thiourea (10 mmol), ethyl acetoacetate (10 mmol), sodium ethoxide (11 mmol), and absolute ethanol (30 mL).
- Procedure:
 - Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
 - Add thiourea and ethyl acetoacetate to the sodium ethoxide solution.
 - Reflux the mixture for 6-8 hours.
 - After cooling, pour the reaction mixture into ice-cold water and acidify with acetic acid to precipitate the product.
 - Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

Synthesis of Fused Pyrimidinones

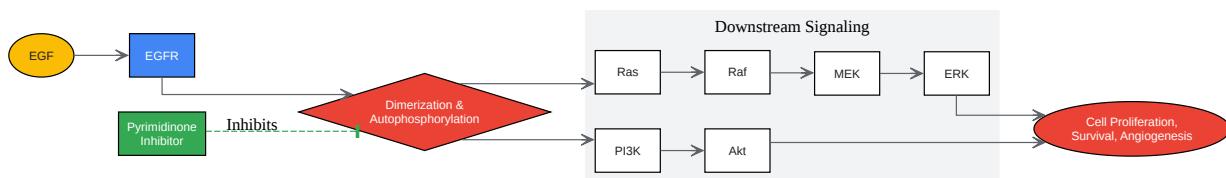
Fused pyrimidinone systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry due to their structural rigidity and ability to mimic the purine core of nucleotides.[\[2\]](#) [\[12\]](#)[\[13\]](#)[\[14\]](#) These bicyclic systems are often synthesized from appropriately substituted pyrimidine precursors.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative

- Starting Material: 4-Amino-5-cyanopyrimidine derivative.
- Procedure:
 - Treat the 4-amino-5-cyanopyrimidine with hydrazine hydrate in a suitable solvent like ethanol or butanol.
 - Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
 - The cyclization reaction will yield the corresponding aminopyrazole intermediate.

- Subsequent hydrolysis of the amino group and cyclization will lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one core.

Mechanisms of Action and Therapeutic Applications


Pyrimidinone derivatives have demonstrated a remarkable diversity of biological activities, leading to their investigation and use in a wide array of therapeutic areas.

Anticancer Activity

The pyrimidinone scaffold is a prominent feature in many anticancer agents, targeting various hallmarks of cancer. [2][15][16][17][18][19]

- Kinase Inhibition:** Many pyrimidinone derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. A notable example is their activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][16][17][20] Overexpression or mutation of EGFR is a key driver in several cancers, including non-small-cell lung cancer.[20] Pyrimidinone-based inhibitors, such as gefitinib and erlotinib, bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[16]

EGFR Signaling Pathway and Inhibition by Pyrimidinone Derivatives

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and its inhibition by pyrimidinone derivatives.

- Inhibition of Cell Cycle Progression:** Certain pyrimidinone derivatives can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Some compounds have been shown to arrest the cell cycle at the G2/M or G0/G1 phase.[18][21]
- Induction of Apoptosis:** Many pyrimidinone-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[15][16][18][21]

- NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Some pyrimidinone derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing tumor growth and metastasis.[22][23][24][25][26]

Antiviral Activity

The structural similarity of pyrimidinones to nucleobases makes them excellent candidates for antiviral drug development.[10][15] They can interfere with viral replication by several mechanisms:

- Inhibition of Viral Polymerases: As nucleoside analogs, pyrimidinone derivatives can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[15]
- Inhibition of Viral Enzymes: Pyrimidinone-based compounds can also target other essential viral enzymes, such as reverse transcriptase in HIV.[27]
- Stimulation of Innate Immunity: Some pyrimidine biosynthesis inhibitors have been found to suppress viral growth by inducing the host's innate immune response.[6]

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Pyrimidinone derivatives have emerged as a promising class of compounds with activity against a range of bacteria, including drug-resistant strains.[28][29][30] One identified mechanism of action is the inhibition of the bacterial cell division protein FtsZ.[9][12]

Structure-Activity Relationships (SAR) and Quantitative Data

The biological activity of pyrimidinone derivatives can be finely tuned by modifying the substituents on the pyrimidinone core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[31][32][33]

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR-TK Inhibitors

Compound	R1	R2	EGFR IC50 (μM)	Reference
4	H	Phenyl	0.054	[16]
15	CN	4-Chlorophenyl	0.135	[16]
16	CN	4-Methoxyphenyl	0.034	[16]

Data from this table is illustrative and based on findings from a specific study. Researchers should consult the primary literature for detailed experimental conditions.

The data in Table 1 suggests that for this particular series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of a cyano group at the R1 position and a substituted phenyl ring at the R2 position can significantly influence the EGFR inhibitory activity. The 4-methoxyphenyl substituent in compound 16 appears to be particularly favorable for potent inhibition.

Challenges and Future Perspectives

Despite the remarkable success of pyrimidinone-based drugs, challenges remain in their development. These include overcoming drug resistance, improving selectivity to minimize off-target effects, and optimizing pharmacokinetic properties.

The future of pyrimidinone-based drug discovery lies in:

- Targeted Drug Design: Utilizing computational methods and a deeper understanding of disease biology to design highly selective inhibitors for specific targets.
- Combination Therapies: Exploring the synergistic effects of pyrimidinone derivatives with other therapeutic agents to combat drug resistance and enhance efficacy.
- Novel Synthetic Methodologies: Developing new and efficient synthetic routes to access novel pyrimidinone scaffolds and expand the chemical space for drug discovery.

The versatile pyrimidinone core will undoubtedly continue to be a valuable scaffold in the quest for new and improved medicines to address unmet medical needs.

References

- A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. Benchchem. [URL: <https://www.benchchem.com>]
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/35916421/>]
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Bohrium. [URL: <https://www.bohrium.com/article/2102.04021>]
- The synthesis of 2-Thiouracil and its precautions. ChemicalBook. [URL: <https://www.chemicalbook.com/article/the-synthesis-of-2-thiouracil-and-its-precautions.htm>]
- Biginelli reaction - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [URL: <https://www.derpharmacemica.com/pharma-chemica/synthesis-of-some-pyrimidine-and-fused-pyrimidine-derivatives-with-antimicrobial-and-anticancer-activities.pdf>]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9232338/>]
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. [URL: <https://gsconlinepress.com>]
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [URL: <https://www.derpharmacemica.com/pharma-chemica/synthesis-of-some-pyrimidine-and-fused-pyrimidine-derivatives-with-antimicrobial-and-anticancer-activities.pdf>]

[and-fused-pyrimidine-derivatives-with-antimicrobial-and-anticancer-activities.html\]](#)

- Formation of the dihydropyrimidinone. ResearchGate. [URL: https://www.researchgate.net/figure/Formation-of-the-dihydropyrimidinone_fig1_322744383]
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788107/>]
- BIGINELLI REACTION | PPT. SlideShare. [URL: https://www.slideshare.net/Basavana_s/biginelli-reaction]
- Biginelli Reaction. Organic Chemistry Portal. [URL: <https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtml>]
- Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. Scilit. [URL: <https://www.scilit.net/article/b0362f6b1580f49896089b023f005f32>]
- Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_155607.html]
- Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/38358055/>]
- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/33992931/>]
- Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. ResearchGate. [URL: <https://www.researchgate.net>]
- Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388301/>]
- Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-kappaB. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/17342851/>]
- Recent Advances in Pyrimidine-Based Drugs. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10822197/>]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [URL: <https://gsconlinepress.com/journals/gscarr/content/pyrimidine-derivatives-recent-discoveries-and-development-towards-its-medicinal-impact>]
- Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/17999439/>]
- Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3430932/>]
- Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11615599/>]
- Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. [URL: <https://www.chemijournal.com/archives/2020/vol8issue4/PartP/8-4-10-845.pdf>]
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijpr. [URL: <https://ijpr.com/uploads/V4ISSUE10/IJRPR2019.pdf>]
- Scheme 2. Proposed pathway for the formation of 2-thiouracils. ResearchGate. [URL: <https://www.researchgate.net>]
- Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9025852/>]
- Previously reported NF-κB inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Previously-reported-NF-κB-inhibitors_fig1_372863073]

- (PDF) Synthesis of some New Fused Pyrimidine Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/336683838_Synthesis_of_some_New_Fused_Pyrimidine_Compounds]
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [URL: <https://www.mdpi.com/1422-0067/25/23/12863>]
- Anti-inflammatory effects of a novel NF- κ B inhibitory derivative derived from pyrazolo[3,4- d]pyrimidine in three inflammation models. ResearchGate. [URL: <https://www.researchgate.net>]
- Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [URL: <https://jrasb.com/index.php/jrasb/article/view/259>]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [URL: <https://gsconlinepress.com/journals/gscarr/content/pyrimidine-derivatives-recent-discoveries-and-development-towards-its-medicinal-impact/GSCARR-2024-0359>]
- Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [URL: <https://www.jrasb.com/index.php/jrasb/article/view/259/236>]
- QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [URL: <https://www.mdpi.com/1422-0067/20/1/139>]
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [URL: https://www.researchgate.net/figure/SAR-of-pyrimidine-derivatives-asALK-inhibitor-chemical-structure-of-ceritinib-and_fig2_372428236]
- Reported pyrimidine derivatives as antibacterial agents. ResearchGate. [URL: https://www.researchgate.net/figure/Reported-pyrimidine-derivatives-as-antibacterial-agents_fig3_377610484]
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11020082/>]
- Pyrimidine derivatives with antiviral activity. ResearchGate. [URL: https://www.researchgate.net/figure/Pyrimidine-derivatives-with-antiviral-activity_fig3_379201994]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [URL: <https://www.mdpi.com/1424-8247/17/10/1258>]
- Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2361921/>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. BIGINELLI REACTION | PPT [slideshare.net]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. jmchemsci.com [jmchemsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The synthesis of 2-Thiouracil and its precautions _Chemicalbook [chemicalbook.com]
- 12. derpharmacemica.com [derpharmacemica.com]
- 13. derpharmacemica.com [derpharmacemica.com]
- 14. researchgate.net [researchgate.net]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijrpr.com [ijrpr.com]
- 19. jrasb.com [jrasb.com]
- 20. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4-d]Pyrimidine in Three Inflammation Models [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF- κ B activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]
- 33. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pyrimidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178853#pyrimidinone-derivatives-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com